![molecular formula C23H16N2O3S3 B2626846 (5Z)-3-benzyl-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 329079-67-6](/img/structure/B2626846.png)
(5Z)-3-benzyl-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial properties. Gouda et al. (2010) synthesized thiazolidin-4-one and thiazoline derivatives, demonstrating that some compounds exhibited promising antimicrobial activities against various pathogens. The study highlighted the potential of thiazolidin-4-ones as a scaffold for developing new antimicrobial agents. Similarly, Vicini et al. (2006) synthesized 2-thiazolylimino-5-arylidene-4-thiazolidinones, which showed potent activity against Gram-positive microorganisms, including strains resistant to current drugs, emphasizing their potential in treating infections caused by resistant microorganisms (Gouda, Berghot, Shoeib, & Khalil, 2010), (Vicini, Geronikaki, Anastasia, Incerti, & Zani, 2006).
Antiproliferative and Antitumor Activities
Thiazolidin-4-ones have been investigated for their antiproliferative and anticancer activities. Chandrappa et al. (2008) synthesized a series of thiazolidin-4-one derivatives and evaluated their antiproliferative activity against various human cancer cell lines, revealing that the presence of a nitro group on the thiazolidinone moiety and specific substitutions on the aryl ring significantly contribute to the antiproliferative activity. Furthermore, Wu et al. (2006) identified thiazolidinone analogs that can induce apoptosis in cancer cells selectively, without affecting normal cells, highlighting their potential as tumor-selective therapeutic agents (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008), (Wu, Guo, Teraishi, Pang, Kaluarachchi, Zhang, Davis, Dong, Yan, & Fang, 2006).
Biological Evaluation and QSAR Studies
The biological activities of thiazolidin-4-ones have been further explored through structure-activity relationship studies. Ranga, Sharma, and Kumar (2013) synthesized a series of pyridine derivatives of thiazolidin-4-ones and evaluated their anti-inflammatory and analgesic effects, revealing that specific compounds exhibited significant activity, demonstrating the therapeutic potential of thiazolidin-4-one derivatives in treating inflammation and pain. Additionally, Vicini et al. (2008) conducted structure-activity relationship studies on 2-heteroarylimino-5-benzylidene-4-thiazolidinones, providing insights into the antimicrobial activity of these compounds and revealing the potential of certain derivatives in treating infections caused by Gram-positive bacteria and fungi (Ranga, Sharma, & Kumar, 2013), (Vicini, Geronikaki, Incerti, Zani, Dearden, & Hewitt, 2008).
Propiedades
IUPAC Name |
(5Z)-3-benzyl-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3S3/c26-22-21(31-23(29)24(22)15-16-7-3-1-4-8-16)14-17-13-18(25(27)28)11-12-20(17)30-19-9-5-2-6-10-19/h1-14H,15H2/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYBOPYULGRHHR-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])SC4=CC=CC=C4)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])SC4=CC=CC=C4)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

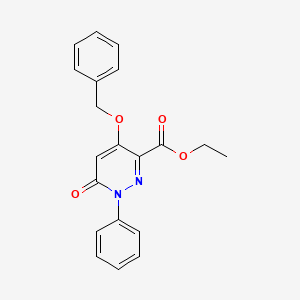

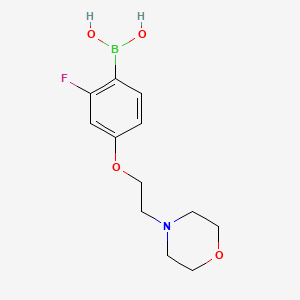
![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide](/img/structure/B2626767.png)

![2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2626770.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2626777.png)

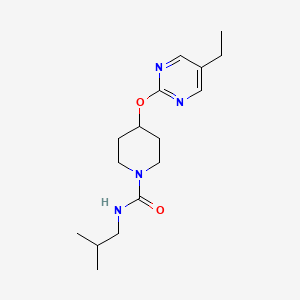
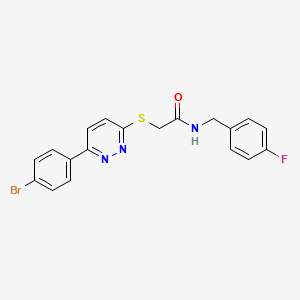
![N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2626781.png)
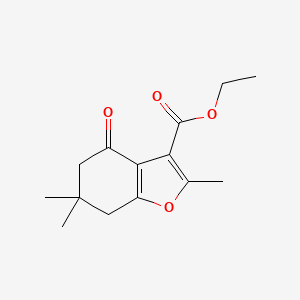
![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2626785.png)